molecular formula C12H10FNO2 B11889132 Ethyl 7-fluoroisoquinoline-3-carboxylate

Ethyl 7-fluoroisoquinoline-3-carboxylate

Cat. No.: B11889132
M. Wt: 219.21 g/mol
InChI Key: OYFPGAPSUXDOGD-UHFFFAOYSA-N
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Description

Ethyl 7-fluoroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO2 and a molecular weight of 219.21 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-fluoroisoquinoline-3-carboxylate typically involves the reaction of 7-fluoroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-fluoroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-fluoroisoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloroisoquinoline-3-carboxylate
  • Ethyl 7-bromoisoquinoline-3-carboxylate
  • Ethyl 7-iodoisoquinoline-3-carboxylate

Uniqueness

Ethyl 7-fluoroisoquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making them valuable in drug development .

Biological Activity

Ethyl 7-fluoroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position of the isoquinoline ring, which can influence its biological activity. The carboxylate group enhances solubility and may play a role in receptor binding.

Biological Activity Overview

  • Antiviral Activity : Recent studies have highlighted the compound's potential as an inhibitor of viral enzymes. For instance, it has been evaluated for its inhibitory effects on the SARS-CoV-2 3CLpro enzyme, showing promising IC50 values comparable to established antiviral agents like Remdesivir .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. SAR studies indicate that modifications to the isoquinoline structure can enhance activity against Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Potential : this compound has shown efficacy in inhibiting cancer cell proliferation. For example, it exhibited significant anti-proliferative effects against ovarian cancer cell lines, with GI50 values indicating its potential as a broad-spectrum anticancer agent .
  • Mechanisms of Action : The mechanisms underlying its biological activities include enzyme inhibition and disruption of cellular signaling pathways. For example, it has been implicated in inhibiting protein kinases involved in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. Key findings from SAR studies include:

  • Fluorine Substitution : The introduction of fluorine at the 7-position enhances lipophilicity and may improve binding affinity to target enzymes.
  • Carboxylate Group : The presence of a carboxylate moiety is crucial for solubility and interaction with biological targets.
  • Variations in Substituents : Different substituents on the isoquinoline ring can significantly alter biological activity, suggesting that careful modification can lead to compounds with improved therapeutic profiles .

Table 1: Biological Activity Summary

Activity TypeTargetIC50/EC50 ValuesReference
AntiviralSARS-CoV-2 3CLproIC50 = 250 nM
AntimicrobialVarious BacteriaMIC = 6.25–25 μg/mL
AnticancerSKOV-3 Cell LineGI50 = 38 μM

Case Studies

  • Antiviral Efficacy : In a study evaluating several compounds for SARS-CoV-2 inhibition, this compound showed an IC50 value that places it among effective inhibitors, suggesting potential for further development as an antiviral agent .
  • Anticancer Activity : A series of experiments conducted on various ovarian cancer cell lines demonstrated that this compound not only inhibited cell growth but also showed selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 7-fluoroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3

InChI Key

OYFPGAPSUXDOGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)F

Origin of Product

United States

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